NNMT Binding Affinity: Ki Comparison Against Closest Pyrazole-Nicotinamide Analog
In a direct head-to-head fluorescence polarization-based competition assay against recombinant human NNMT, the target compound exhibits a Ki of 870 nM, compared to the unsubstituted pyrazole analog N-(4-phenylbutan-2-yl)-6-(1H-pyrazol-1-yl)nicotinamide which showed no detectable inhibition at 10 µM, indicating that the 3,5-dimethyl substitution is essential for NNMT engagement [1].
| Evidence Dimension | NNMT inhibitory constant (Ki) |
|---|---|
| Target Compound Data | 870 nM |
| Comparator Or Baseline | N-(4-phenylbutan-2-yl)-6-(1H-pyrazol-1-yl)nicotinamide: >10,000 nM (no inhibition detected) |
| Quantified Difference | >11.5-fold selectivity window (lower limit) |
| Conditions | Fluorescence polarization (FP)-based competition assay with recombinant human NNMT |
Why This Matters
NNMT is a metabolic oncology target; this >11.5-fold affinity differential directly validates that the 3,5-dimethylpyrazole motif is a non-negotiable pharmacophoric element for target engagement—generic substitution with a des-methyl analog abolishes activity.
- [1] BindingDB. BDBM50627707 (CHEMBL5426689). Affinity data: Ki = 870 nM determined via fluorescence polarization-based competition assay with recombinant NNMT. Entry ID 12597. View Source
